molecular formula C11H12N2O3 B3390095 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953891-44-6

6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B3390095
CAS No.: 953891-44-6
M. Wt: 220.22 g/mol
InChI Key: QXEGEYHKNDAFAW-UHFFFAOYSA-N
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Description

6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a high-purity chemical compound supplied for research and development purposes. This complex molecule, with the molecular formula C11H12N2O3 , belongs to the class of [1,2]oxazolo[5,4-b]pyridine derivatives, which are fused bicyclic structures containing both an isoxazole ring and a pyridine ring. The compound features a carboxylic acid functional group at the 4-position, which provides a versatile handle for further synthetic modification and derivatization, such as the formation of amides or esters. The structure is also substituted with a methyl group at the 6-position and an isopropyl (propan-2-yl) group at the 3-position . This specific arrangement of functional groups makes it a valuable intermediate for medicinal chemistry and drug discovery research, particularly in the exploration of new heterocyclic compounds. As a building block, it can be used to generate libraries of molecules for screening against biological targets. Oxazolopyridine scaffolds are of significant interest in pharmaceutical research for their potential as modulators of various biological pathways, as noted in patent literature surrounding related structures . This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. This material is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet before use. Available in a range of packaging sizes to suit your project needs.

Properties

IUPAC Name

6-methyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-5(2)9-8-7(11(14)15)4-6(3)12-10(8)16-13-9/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEGEYHKNDAFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with similar oxazolo-pyridine structures exhibit anticancer properties. These compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that modifications in the oxazolo-pyridine core can enhance the efficacy against various cancer cell lines .

2. Neuroprotective Effects
The neuroprotective potential of this compound is being investigated in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's and Parkinson's disease. Preliminary studies suggest it may reduce oxidative stress and inflammation in neuronal cells .

3. Antimicrobial Properties
There is emerging evidence that compounds related to 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid exhibit antimicrobial activity against various bacterial strains. This could lead to the development of new antibiotics or adjuvants that enhance the effectiveness of existing treatments .

Material Science Applications

1. Polymer Chemistry
This compound serves as a versatile building block in polymer synthesis. Its unique functional groups allow for the modification of polymer properties, enhancing thermal stability and mechanical strength. Research into its incorporation into polyesters and polyamides has shown promising results .

2. Organic Electronics
The electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is particularly advantageous for these applications .

Research Tool Applications

1. Chemical Probes
In biochemical research, this compound can be utilized as a chemical probe to study specific biological pathways or molecular interactions. Its selective binding properties make it useful for investigating receptor-ligand interactions in cellular assays .

2. Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may possess enhanced biological activities or novel properties. Researchers are exploring modifications to improve solubility and bioavailability .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInhibition of cell proliferation in breast cancer models
Neuroprotective EffectsReduction in oxidative stress markers in neuronal cultures
Antimicrobial PropertiesEffective against methicillin-resistant Staphylococcus aureus (MRSA)
Polymer SynthesisEnhanced thermal stability in polyamide composites
Organic ElectronicsImproved efficiency in OLED applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position 3 / 6) Molecular Formula Molecular Weight CAS Number Purity Reference ID
6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Isopropyl / Methyl C12H14N2O3 238.25* Not explicitly provided N/A
3-Phenyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Isopropyl / Phenyl C17H17N3O2 295.34 937671-10-8 95%
3-(4-Methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 4-Methoxyphenyl / Methyl C15H14N2O4 298.29 953736-28-2 95%
6-(4-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Methyl / 4-Methoxyphenyl C15H12N2O4 284.27 Not provided 95%
6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Isopropyl / Ethyl C13H16N2O3 252.28 1096805-70-7 95%
6-(Furan-2-yl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Isopropyl / Furan-2-yl C14H12N2O4 272.26 953738-43-7 95%

*Molecular weight inferred from analogous structures.

Key Observations:
  • Substituent Effects on Molecular Weight :
    • Ethyl (C2H5) substitution at position 6 (e.g., 6-ethyl analog) increases molecular weight by ~14 Da compared to the methyl variant .
    • Aromatic substituents (e.g., phenyl, 4-methoxyphenyl) significantly elevate molecular weight (up to 295.34 Da) due to their larger size and higher carbon content .
  • Hydrophobic groups like isopropyl or phenyl may favor membrane permeability but reduce solubility .

Biological Activity

6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS No. 1548186-68-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}N2_2O3_3. Its structural representation can be summarized as follows:

  • Molecular Weight : 220.22 g/mol
  • SMILES Notation : CC1=CC(=C2C(=NOC2=N1)C(C)C)C(=O)O
  • InChIKey : QXEGEYHKNDAFAW-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+221.09208146.4
[M+Na]+243.07402159.3
[M+NH₄]+238.11862153.0
[M+K]+259.04796157.2

Research indicates that compounds similar to 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine derivatives can act as mitochondrial uncouplers, which are small molecules that dissipate the proton motive force across the mitochondrial membrane. This action can lead to increased energy expenditure and has potential therapeutic implications for metabolic diseases such as obesity and fatty liver disease .

Pharmacological Studies

In a study investigating related oxadiazole derivatives, it was found that compounds with similar structures exhibited significant biological activities, including:

  • EC50 Values : The effective concentration for half-maximal response was noted at approximately 3.6 μM in L6 myoblasts for certain derivatives .
  • Pharmacokinetic Properties : The half-life of these compounds was reported to be around 2 hours with a maximum concentration (Cmax) of 35 μM in plasma .

Case Studies

  • Antiobesity Effects : In a Gubra-Amylin mouse model of metabolic syndrome, compounds derived from the oxazolo-pyridine scaffold demonstrated efficacy in reducing weight gain and improving metabolic profiles .
  • Mitochondrial Stress Tests : Mitochondrial uncoupling activity was assessed using oxygen consumption rate (OCR) assays, showing that these compounds could significantly enhance respiration rates independent of ATP synthase activity .

Summary of Biological Activities

Activity TypeObserved EffectReference
Mitochondrial UncouplingIncreased OCR
AntiobesityWeight reduction in mice
Metabolic Disease TreatmentPotential for fatty liver disease

Pharmacokinetic Data

ParameterValue
EC503.6 μM
Half-life2 hours
Cmax35 μM

Q & A

Q. How is the structural integrity of this compound validated?

Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and ring systems.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₃H₁₄N₂O₃, theoretical MW: 262.10).
  • X-ray Crystallography : For unambiguous assignment of stereochemistry and crystal packing analysis (if single crystals are obtainable).
    Discrepancies in spectral data should prompt re-evaluation of synthetic intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized for the cyclization step to enhance yield?

Systematic optimization involves:

  • Temperature Gradients : Testing 60–140°C to identify ideal thermal conditions.
  • Catalyst Screening : Evaluating Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (e.g., H₂SO₄) for catalytic efficiency.
  • Solvent Polarity : Comparing polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize transition states.
    Reaction progress is tracked via HPLC, and kinetic studies (time-resolved sampling) identify rate-limiting steps .

Q. How should researchers address contradictory bioactivity data across studies?

Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC₅₀ determination methods).
  • Compound Purity : Impurities >5% can skew results; validate via HPLC and elemental analysis.
  • Solubility Effects : Use standardized solvents (e.g., DMSO with ≤0.1% v/v) to ensure consistent bioavailability.
    Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is recommended .

Q. What mechanistic insights can be gained from studying substitution reactions at the oxazole ring?

Electrophilic substitution at the oxazole ring (e.g., nitration, halogenation) can be probed via:

  • Kinetic Isotope Effects (KIE) : Deuterated analogs to identify rate-determining steps.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to map electron density and predict reactive sites.
  • Trapping Intermediates : Low-temperature NMR to isolate and characterize transient species.
    Contrast with pyridine ring reactivity to elucidate electronic effects of the fused heterocycle .

Methodological Considerations

Q. What analytical techniques are critical for monitoring synthetic intermediates?

  • Thin-Layer Chromatography (TLC) : Rapid screening of reaction progress using silica plates and UV/iodine visualization.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.
  • Infrared Spectroscopy (IR) : Confirm functional groups (e.g., carboxylic acid C=O stretch at 1700–1720 cm⁻¹) .

Q. How can researchers mitigate decomposition during storage?

  • Temperature Control : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation.
  • Light Sensitivity : Use amber vials to block UV/visible light-induced degradation.
  • Lyophilization : For long-term stability, lyophilize the compound and store as a powder .

Data Interpretation and Conflict Resolution

Q. How to reconcile discrepancies in reported biological activity between in vitro and in vivo models?

  • Pharmacokinetic Factors : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.
  • Dose-Response Curves : Ensure in vivo dosing aligns with in vitro effective concentrations (adjust for bioavailability).
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

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